5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Description
Significance of Halogenated Aromatic Scaffolds in Advanced Organic Synthesis
Halogenated aromatic scaffolds are foundational in the development of advanced organic materials and pharmaceuticals. glindiachemicals.com The inclusion of halogens on an aromatic ring provides chemists with versatile handles for further molecular elaboration, most notably through cross-coupling reactions. This versatility is crucial in constructing the carbon skeletons of elaborate molecules. Furthermore, halogens are widely used substituents in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates. acs.org The ability to introduce specific functional groups through reactions involving these scaffolds allows for the creation of molecules with targeted biological or material properties. nbinno.com
Bromine and fluorine, while both halogens, impart distinct electronic and steric properties to an aromatic ring, influencing its reactivity and interactions.
Bromine: As a substituent, bromine exerts a dual electronic effect. It is inductively electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted benzene (B151609). stackexchange.com However, it can also donate electron density through resonance. stackexchange.com This interplay results in the bromine atom being a deactivating, yet ortho-para directing substituent in electrophilic aromatic substitution reactions. stackexchange.com The carbon-bromine bond is also a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Fluorine: Being the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. stackexchange.com This significantly lowers the electron density of the aromatic ring. This property is particularly important in nucleophilic aromatic substitution (SNAr) reactions, where the strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate. stackexchange.com The substitution of hydrogen with fluorine can also enhance the metabolic and thermal stability of molecules and is a common strategy in drug design to improve properties like binding affinity and lipophilicity. nih.gov
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. solubilityofthings.com When attached to an aromatic ring, it profoundly influences the molecule's properties and reactivity.
Acidity and Reactivity: The group is acidic due to its ability to donate a proton. solubilityofthings.com It serves as a versatile precursor for a wide range of other functional groups, including esters (via Fischer esterification), amides (crucial for forming peptide bonds), and acid halides. chemistrytalk.orgmasterorganicchemistry.com
Electronic Effect: The carbonyl component of the carboxylic acid group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. chemistrytalk.org
Role in Supramolecular Chemistry: Aromatic carboxylic acids are fundamental building blocks in the design of coordination polymers and metal-organic frameworks (MOFs), where the carboxylate group can coordinate to metal centers. mdpi.com
The Chlorosulfonyl Moiety: A Versatile Electrophilic Synthon in Organic Chemistry
The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that serves as a potent electrophilic synthon. It is a key functional group for introducing the sulfonyl moiety into organic molecules, a common feature in many therapeutic drugs. magtech.com.cnsioc-journal.cn
Sulfonyl chlorides are important intermediates widely applied in both organic and medicinal synthesis. magtech.com.cn Their utility stems from their ability to react with a broad range of nucleophiles to form stable sulfonamides, sulfonate esters, and sulfones. fiveable.mewikipedia.org This reactivity makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comsigmaaldrich.com For instance, their reaction with amines to form sulfonamides is a cornerstone transformation in the discovery of new drug candidates. sigmaaldrich.com
The chemical behavior of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom. This high reactivity is a consequence of the attached electron-withdrawing oxygen and chlorine atoms. fiveable.me The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center. fiveable.me
Key reactions include:
Reaction with Amines: Sulfonyl chlorides react readily with primary and secondary amines to yield sulfonamides. wikipedia.org
Reaction with Alcohols: In the presence of a base, they react with alcohols to form sulfonate esters. wikipedia.org
Reaction with Water: Hydrolysis of a sulfonyl chloride yields the corresponding sulfonic acid. wikipedia.org
Friedel-Crafts Reaction: They can react with arenes under Friedel-Crafts conditions to produce sulfones. wikipedia.org
The table below summarizes the characteristic reactions of the key functional groups.
| Functional Group | Reagent | Product | Reaction Type |
| Sulfonyl Chloride | Amine (R-NH₂) | Sulfonamide (R-NHSO₂-Ar) | Nucleophilic Substitution |
| Sulfonyl Chloride | Alcohol (R-OH) | Sulfonate Ester (R-OSO₂-Ar) | Nucleophilic Substitution |
| Carboxylic Acid | Alcohol (R-OH), Acid | Ester (R-COO-Ar) | Fischer Esterification |
| Carboxylic Acid | Amine (R-NH₂), Coupling Agent | Amide (R-CONH-Ar) | Amide Coupling |
Positioning of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid within Contemporary Organic Chemistry Research
This compound is a highly functionalized building block designed for multi-step organic synthesis. Its structure incorporates the distinct chemical functionalities discussed previously: a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties, a carboxylic acid for derivatization into amides or esters, and a highly reactive sulfonyl chloride for the synthesis of sulfonamides or sulfonate esters.
This strategic combination of reactive sites makes it a valuable intermediate for creating complex molecular architectures. Researchers can selectively address each functional group under different reaction conditions, allowing for a programmed and efficient synthesis of target molecules. For example, the sulfonyl chloride can be reacted with an amine, followed by an esterification of the carboxylic acid, and finally, a Suzuki coupling at the C-Br bond. This level of synthetic utility positions the compound as a key starting material in discovery programs for new pharmaceuticals and functional materials. nih.gov The synthesis of this compound itself would typically involve the chlorosulfonation of its precursor, 5-bromo-2-fluorobenzoic acid. vulcanchem.comsigmaaldrich.com
The properties of this specific compound are detailed in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 926251-51-6 |
| Molecular Formula | C₇H₃BrClFO₄S |
| Molecular Weight | 317.52 g/mol |
Interplay of Halogen, Carboxylic Acid, and Chlorosulfonyl Functionalities
The chemical personality of this compound is dictated by the complex interplay between its three distinct functional groups. The presence of multiple electron-withdrawing groups—fluorine and the chlorosulfonyl moiety—significantly influences the electronic environment of the aromatic ring. vulcanchem.com
This electronic pull makes the benzene ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, this same feature enhances the potential for nucleophilic substitution reactions. Each functional group offers a specific handle for chemical transformation:
Chlorosulfonyl Group (-SO₂Cl): This is typically the most reactive site on the molecule. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. For instance, it readily reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. This reactivity is a cornerstone of its use in medicinal chemistry for creating libraries of compounds. vulcanchem.com
Carboxylic Acid Group (-COOH): This group provides a site for forming amides, esters, or other acid derivatives. Its acidic proton can be removed under basic conditions, which can influence the reactivity of the rest of the molecule. Under certain harsh conditions, this group may undergo decarboxylation. vulcanchem.com
Bromo Group (-Br): The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide variety of other molecular fragments.
The regiochemistry of any further substitution on the aromatic ring is governed by the directing effects of the existing groups. The fluorine and bromine atoms are ortho-, para-directors, while the carboxylic acid and chlorosulfonyl groups are meta-directors. The careful selection of reaction conditions is therefore paramount to achieve chemoselectivity—the reaction of one functional group in the presence of others.
Challenges and Opportunities in the Synthesis and Manipulation of Densely Functionalized Aromatic Systems
The synthesis and subsequent modification of polysubstituted aromatic compounds like this compound present both significant hurdles and exciting opportunities for chemical innovation.
Synthetic Challenges
A further challenge lies in the selective manipulation of the functional groups. Because the molecule has several reactive sites, protecting-group strategies may be necessary to temporarily mask one group while another is being modified. The high reactivity of the chlorosulfonyl group, for example, means it is often introduced in the final steps of a synthetic sequence to avoid its unintended reaction in earlier stages. Furthermore, the conditions required for one transformation (e.g., a high-temperature cross-coupling reaction on the bromine) might be too harsh for another functional group (e.g., the moisture-sensitive sulfonyl chloride) to survive. vulcanchem.com
Opportunities for Innovation
Despite these challenges, the dense functionalization of this molecule is precisely what makes it so valuable. It serves as a versatile scaffold for building molecular complexity. The ability to selectively and sequentially modify each of the three functional groups provides a powerful strategy for generating diverse chemical libraries for drug discovery and materials science. acs.orgnih.gov
The strategic placement of the functional groups allows for a modular approach to synthesis:
The chlorosulfonyl handle can be used to attach a variety of side chains via stable sulfonamide linkages.
The bromo position acts as a linchpin for introducing new carbon frameworks through established cross-coupling chemistry.
The carboxylic acid provides another point of diversification, for instance, through amide bond formation, which is a fundamental reaction in the synthesis of pharmaceuticals.
This multi-faceted reactivity enables chemists to explore chemical space efficiently, building upon a single, well-defined core to create a multitude of novel and complex structures. The demand for such versatile building blocks continues to drive research into more efficient and selective methods for the synthesis and functionalization of poly-substituted aromatic systems. doi.orgresearchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIUWUCSFPGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241945 | |
| Record name | 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926251-51-6 | |
| Record name | 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926251-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Studies of 5 Bromo 3 Chlorosulfonyl 2 Fluorobenzoic Acid
Transformations Involving the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) moiety is the most reactive site on the 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid molecule, making it a focal point for synthetic modifications. Its susceptibility to reaction with a wide array of nucleophiles, its ability to participate in radical transformations, and its potential as a partner in cross-coupling reactions underscore its synthetic utility.
Radical Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group can participate in radical reactions, typically involving the homolytic cleavage of the sulfur-chlorine bond or, more commonly, the carbon-sulfur bond. While radical additions directly involving the S-Cl bond are less prevalent, the entire sulfonyl group can be involved in radical processes. For example, α-sulfonamidoyl radicals, which can be generated from sulfonamide derivatives, are known to undergo β-elimination of a sulfonyl radical (ArSO₂•). This process results in the formation of an imine and demonstrates that the sulfonyl moiety is a viable leaving group in radical fragmentation reactions. Such pathways highlight the potential for using derivatives of this compound in radical-mediated cyclizations and other carbon-carbon bond-forming strategies.
Cross-Coupling Reactions Involving the Chlorosulfonyl Group
Recent advances in catalysis have established that aryl sulfonyl chlorides can serve as effective electrophiles in cross-coupling reactions. In these transformations, the entire chlorosulfonyl group is typically displaced, or the reaction proceeds with cleavage of the carbon-sulfur bond, a process known as desulfonylative coupling.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been developed to couple aryl sulfonyl chlorides with aryl boronic acids. These reactions enable the formation of new carbon-carbon bonds, yielding biaryl compounds. Similarly, copper-catalyzed methods have been employed for the synthesis of diaryl thioethers through the coupling of aryl sulfonyl chlorides with aryl boronic acids, where the sulfonyl chloride serves as a sulfur source after initial reduction. These methodologies showcase the utility of the chlorosulfonyl group as a versatile coupling handle, extending beyond its traditional role in nucleophilic substitution.
Table 2: Potential Cross-Coupling Reactions of Aryl Sulfonyl Chlorides
| Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|
| Aryl Boronic Acid | Palladium(0) / Ligand | Biaryl (C-C bond) |
| Aryl Boronic Acid | Copper(I) / PPh₃ | Diaryl Sulfone (C-S bond) |
This table illustrates general cross-coupling reactions reported for the aryl sulfonyl chloride functional group, which are expected to be applicable to this compound.
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for a variety of derivatization reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted to its corresponding esters and amides under standard conditions. Esterification is typically achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through activation of the carboxylic acid with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, which then reacts with the alcohol.
Amidation follows a similar strategy, where the carboxylic acid is activated, for instance with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. Alternatively, conversion to the acyl chloride and subsequent reaction with an amine provides the corresponding amide. It is important to note that the highly reactive chlorosulfonyl group may also react with the amine nucleophile, necessitating careful control of reaction conditions or protection of the chlorosulfonyl group if selective amidation of the carboxylic acid is desired.
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | R-OH, H₂SO₄ (cat.), heat | Ester (-COOR) |
| 1. SOCl₂, reflux; 2. R-OH, pyridine | Ester (-COOR) | |
| Amidation | R₁R₂NH, DCC, CH₂Cl₂ | Amide (-CONR₁R₂) |
| 1. SOCl₂, reflux; 2. R₁R₂NH, Et₃N | Amide (-CONR₁R₂) |
Reduction to Aldehyde or Alcohol Derivatives
The carboxylic acid can be reduced to the corresponding primary alcohol, 5-bromo-3-(chlorosulfonyl)-2-fluorobenzyl alcohol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Care must be taken as the chlorosulfonyl group is also susceptible to reduction by LiAlH₄. Alternatively, borane-THF complex (BH₃·THF) can be a milder option for the selective reduction of the carboxylic acid.
Partial reduction to the aldehyde is more challenging but can be achieved by first converting the carboxylic acid to a derivative such as a Weinreb amide or an acyl chloride, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Decarboxylation Pathways and Subsequent Functionalization
Decarboxylation, the removal of the carboxyl group, can be accomplished under certain conditions, typically involving heating in the presence of a catalyst. For aromatic carboxylic acids, this reaction is often facilitated by electron-donating groups, which is not the case for the subject molecule. However, under basic conditions, decarboxylation may occur, leading to the formation of a reactive aryl anion intermediate that can be utilized in cross-coupling reactions. vulcanchem.com The presence of the ortho-fluorine atom may also influence the ease of decarboxylation. Subsequent functionalization of the resulting aryl intermediate would depend on the specific reaction conditions and trapping agents employed.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the aromatic ring offer opportunities for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed and nucleophilic substitution reactions.
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-F bonds in such reactions allows for selective functionalization at the C-Br position.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or the introduction of alkyl or alkenyl substituents.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylated alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for the synthesis of arylamines.
The table below provides a general overview of these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-R |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-C≡C-R |
| Buchwald-Hartwig | R₁R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-NR₁R₂ |
Nucleophilic Aromatic Substitution (SNAr) with Fluorine
The fluorine atom at the 2-position, activated by the electron-withdrawing chlorosulfonyl group at the meta-position, is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The rate of SNAr reactions is influenced by the electron-withdrawing power of the activating groups and the nature of the nucleophile. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluorine atom under relatively mild conditions.
Mechanistic Investigations of Reactions Involving 5 Bromo 3 Chlorosulfonyl 2 Fluorobenzoic Acid
Elucidation of Electrophilic Aromatic Substitution Mechanisms
The synthesis of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid from its precursor, 5-bromo-2-fluorobenzoic acid, is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Understanding the intricate steps of this transformation is crucial for controlling the reaction's outcome and optimizing synthesis.
Chlorosulfonation is a versatile method for introducing a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring. The reaction typically employs chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. The key to this reaction is the generation of a potent electrophile capable of attacking the electron-rich aromatic ring.
The generally accepted mechanism involves the initial self-protonation of chlorosulfonic acid, which then leads to the formation of the highly electrophilic chlorosulfonium ion, SO₂Cl⁺. stackexchange.comreddit.com
Generation of the Electrophile: 2 ClSO₃H ⇌ H₂SO₄ + SO₂Cl₂ SO₂Cl₂ ⇌ SO₂Cl⁺ + Cl⁻
Alternatively, at higher temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), which then acts as the electrophile. stackexchange.com However, for the direct introduction of the sulfonyl chloride group, the SO₂Cl⁺ electrophile is considered the key reacting species. stackexchange.com
Once generated, the SO₂Cl⁺ electrophile attacks the aromatic ring of the 5-bromo-2-fluorobenzoic acid. The existing substituents—a bromine atom, a fluorine atom, and a carboxylic acid group—direct the incoming electrophile. The bromine and fluorine are ortho-, para-directing but deactivating, while the carboxylic acid is meta-directing and deactivating. The substitution occurs at the C3 position, which is meta to the carboxylic acid and ortho to the bromine atom. This regioselectivity is a result of the combined electronic and steric influences of the substituents.
The attack of the electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. nih.govpurechemistry.org This step is typically the rate-determining step of the reaction. nih.govmasterorganicchemistry.com The positive charge in this intermediate is delocalized across the carbon skeleton of the ring through resonance, which accounts for its transient stability.
For the formation of this compound, the σ-complex would involve the attachment of the -SO₂Cl group at the C3 position, with the positive charge distributed over the other carbons of the benzene (B151609) ring. In the final step of the mechanism, a weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
Recent computational studies on aromatic sulfonation with SO₃ have proposed alternative pathways that may not involve a stable Wheland intermediate, particularly in nonpolar solvents. researchgate.netacs.org These studies suggest that the reaction could proceed through a more concerted mechanism or that the σ-complex represents a transition state rather than a distinct intermediate. researchgate.net However, in polar, complexing media, the traditional SEAr mechanism involving a Wheland-type intermediate is still considered favorable. researchgate.netacs.org
Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at the site of substitution is replaced by its heavier isotope, deuterium (B1214612) (D), are powerful tools for probing reaction mechanisms. The ratio of the reaction rates (kH/kD) provides insight into the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step. Conversely, a KIE close to 1 suggests that the C-H bond is broken in a fast step that occurs after the rate-determining step. researchgate.net
In many electrophilic aromatic substitution reactions, the formation of the σ-complex is the slow step, and the subsequent deprotonation is fast, resulting in a KIE near unity. However, for sulfonation, the deprotonation step can be reversible, which can complicate the kinetics and sometimes make the C-H bond cleavage partially rate-limiting.
Studies on the sulfonation of benzene and its derivatives have revealed varying KIE values depending on the specific sulfonating agent and solvent used. These findings are instrumental in understanding the nuances of the chlorosulfonation mechanism.
| Substrate | Reagent | Solvent | Temperature (°C) | kH/kD Value | Reference |
|---|---|---|---|---|---|
| Benzene | Chlorosulfuric acid | Nitromethane | 25 | 1.7 ± 0.1 | researchgate.netresearchgate.net |
| Benzene | Chlorosulfuric acid | Dichloromethane | 0 | 1.5 ± 0.1 | researchgate.net |
| Benzene | Sulfur trioxide | Nitrobenzene | 25 | 1.35 ± 0.16 | researchgate.net |
| Benzene | Sulfur trioxide | Trichlorofluoromethane | -35 | 1.23 ± 0.08 | rsc.org |
Mechanisms of Nucleophilic Attack on the Sulfonyl Chloride
The sulfonyl chloride group in this compound is a key functional group that serves as an excellent electrophilic site for nucleophilic substitution. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic substitution at a tetracoordinate sulfur atom can proceed through several mechanistic pathways. The two most commonly discussed are a concerted, single transition state process analogous to the Sₙ2 mechanism at carbon, and a stepwise addition-elimination (A-E) mechanism that involves a pentacoordinate trigonal bipyramidal intermediate (a sulfurane). nih.govmdpi.com
In the concerted Sₙ2-like mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously through a single trigonal bipyramidal transition state. This process, like its carbon counterpart, results in the inversion of configuration at the sulfur center. nih.gov
In the stepwise addition-elimination (A-E) mechanism, the nucleophile first adds to the sulfur atom to form a relatively stable trigonal bipyramidal intermediate. This intermediate then collapses in a second step by expelling the leaving group. nih.gov
Density Functional Theory (DFT) studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided evidence that the reaction proceeds via a single transition state, consistent with a concerted Sₙ2 mechanism. nih.govdntb.gov.ua However, the specific mechanism can be highly dependent on the nature of the nucleophile, the substrate, and the solvent. For example, the analogous fluoride (B91410) exchange reaction is believed to occur via the addition-elimination pathway. nih.govdntb.gov.ua
Solvation plays a critical role in modulating the reactivity and mechanism of nucleophilic substitution at the sulfonyl sulfur. researchgate.net The solvent can stabilize the reactants, transition states, or intermediates, thereby influencing the reaction rate. The extended Grunwald-Winstein equation is often used to correlate specific rates of solvolysis and provide insight into the transition state structure. nih.gov
Studies have shown that solvent molecules can actively participate in the reaction. Solvent isotope effects have suggested that for the solvolysis of arenesulfonyl chlorides, the mechanism is likely Sₙ2, with solvent molecules potentially forming a cyclic transition state that facilitates the displacement of the leaving group. researchgate.net
Stereoelectronic effects also exert a profound influence. Research has revealed a counterintuitive phenomenon termed "steric acceleration," where the presence of bulky ortho-alkyl groups on an arenesulfonyl chloride can increase the rate of nucleophilic substitution. nih.govmdpi.com This is contrary to the expected steric hindrance. DFT calculations and X-ray data suggest that this acceleration is due to a sterically congested ground state. The transformation to a trigonal bipyramidal transition state relieves this steric strain, thus lowering the activation energy and accelerating the reaction. nih.govdntb.gov.uaresearchgate.net While this compound does not have ortho-alkyl groups, the principle highlights the importance of steric factors in the ground state and transition state energies for this class of compounds.
Reaction Mechanisms in Decarboxylative Halosulfonylation
The conversion of aromatic carboxylic acids into sulfonyl halides via decarboxylative halosulfonylation is a significant transformation, providing access to valuable synthetic intermediates like sulfonamides. nih.gov The mechanism of this reaction, particularly when applied to substrates such as this compound, is believed to proceed through a catalytic cycle, often involving a transition metal like copper. nih.govacs.org
The proposed general mechanism typically begins with the formation of a photoactive Cu(II) carboxylate complex from the starting benzoic acid derivative and a Cu(II) catalyst. nih.govacs.org Upon irradiation with light, this complex can undergo a ligand-to-metal charge transfer (LMCT), which induces the homolytic cleavage of the copper-oxygen bond. This step generates an aroyloxy radical and a reduced Cu(I) species. nih.govacs.org
The resulting aroyloxy radical is unstable and readily undergoes decarboxylation, releasing carbon dioxide and forming the corresponding aryl radical. nih.govchemistryviews.org This aryl radical is then trapped by a sulfur dioxide (SO₂) source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to forge a new carbon-sulfur bond and produce an aryl sulfonyl radical. nih.govchemistryviews.org In the final step of the product formation, this sulfonyl radical reacts with a halogen source to yield the aryl sulfonyl halide. nih.gov The catalytic cycle is closed by the re-oxidation of the Cu(I) species back to Cu(II) by a suitable oxidant. nih.govacs.org
Table 1: Proposed Key Intermediates in the Decarboxylative Halosulfonylation of this compound
| Intermediate | Structure | Role in Catalytic Cycle |
| Cu(II) Carboxylate Complex | [Cu(II)-OOC-Ar] | Photoactive precursor |
| Aroyloxy Radical | [Ar-COO•] | Undergoes decarboxylation |
| Aryl Radical | [Ar•] | Captures sulfur dioxide |
| Aryl Sulfonyl Radical | [Ar-SO₂•] | Reacts with halogen source |
| Cu(I) Species | [Cu(I)] | Reduced form of the catalyst |
| Ar represents the 5-Bromo-2-fluoro-3-(chlorosulfonyl)phenyl group. |
This pathway highlights a sequence of single-electron transfer (SET) events and radical intermediates, which is a common feature in modern organic synthesis. chemistryviews.org
Investigation of Radical and Organometallic Mechanistic Pathways
The mechanistic discussion of halosulfonylation reactions is often centered on the distinction between radical and organometallic pathways. For the decarboxylative halosulfonylation of compounds like this compound, the evidence strongly points towards a radical-mediated process. nih.govchemistryviews.org
Radical Pathways: The generation of sulfonyl radicals is a well-established phenomenon in organic chemistry. researchgate.net These radicals can be formed from various precursors, including sulfonyl halides, sodium sulfinates, and arylsulfonyl hydrazides, and they readily add to unsaturated systems. researchgate.netnih.gov In the context of decarboxylative halosulfonylation, the key steps—homolytic cleavage of the Cu-O bond, decarboxylation of the aroyloxy radical to an aryl radical, and the subsequent reaction with SO₂—are all characteristic of radical chemistry. nih.govacs.org Mechanistic studies often employ radical traps or clocks to intercept proposed radical intermediates, providing evidence for their existence. The reaction's initiation by light (photocatalysis) is also a strong indicator of a radical pathway involving single-electron transfer processes. acs.orgchemistryviews.org
Organometallic Pathways: While a purely radical mechanism is favored, the involvement of organometallic species and their elementary reaction steps warrants consideration. Organometallic mechanisms often involve a sequence of well-defined steps such as oxidative addition, reductive elimination, and migratory insertion. youtube.commedium.com
A hypothetical organometallic cycle could involve the oxidative addition of an aryl halide to a low-valent metal center. However, in a decarboxylative process, the C-COOH bond is cleaved, not a C-X bond. A more plausible, though less likely, alternative might involve the metal center directly participating in the C-S bond formation without the intermediacy of a free aryl radical.
Table 2: Comparison of Proposed Mechanistic Steps
| Step | Radical Mechanism | Organometallic Mechanism |
| Initiation | Photoinduced Ligand-to-Metal Charge Transfer (LMCT) | --- |
| C-C Bond Cleavage | Decarboxylation of a free aroyloxy radical | Concerted decarboxylation at the metal center |
| C-S Bond Formation | Trapping of a free aryl radical by SO₂ | Insertion of SO₂ into a metal-carbon bond |
| Key Intermediates | Aryl radicals, Sulfonyl radicals | Organometallic complexes (e.g., Aryl-Cu(III)) |
| Product Release | Halogen atom transfer to sulfonyl radical | Reductive elimination from a metal center |
Fundamental organometallic reactions like oxidative addition involve an increase in both the oxidation state and coordination number of the metal center, while reductive elimination is the reverse process, often forming the final product. ufrgs.br Migratory insertion involves the insertion of an unsaturated molecule (like SO₂) into a metal-ligand bond. libretexts.org While these steps provide a framework for many catalytic reactions, the conditions and intermediates proposed for decarboxylative halosulfonylation align more closely with a radical-mediated pathway initiated by single-electron transfer. nih.govchemistryviews.org Distinguishing between these pathways often requires sophisticated kinetic studies, isotopic labeling, and computational analysis.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment of atomic nuclei.
Advanced 1D and 2D NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid.
¹H NMR: This technique would reveal the chemical shifts and coupling constants of the two aromatic protons. The electron-withdrawing nature of the fluorine, bromine, chlorosulfonyl, and carboxylic acid groups would cause these protons to resonate at relatively downfield chemical shifts. The coupling between them would provide information about their relative positions on the benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents, allowing for their unambiguous assignment.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool. It would exhibit a single resonance for the fluorine atom, and its coupling with neighboring protons (if any) and carbons can provide further structural confirmation.
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms, aiding in the assignment of the protonated carbons in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connectivity of the various substituents to the benzene ring.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, which in this case would confirm the adjacency of the two aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to identify protons that are close in space, which can be helpful in confirming the substitution pattern, although its utility for this specific, relatively rigid molecule might be limited compared to more flexible structures.
Table 1: Predicted NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes, as experimental data is not publicly available.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 8.1 - 8.3 | d | J ≈ 2-3 |
| ¹H | 7.8 - 8.0 | d | J ≈ 2-3 |
| ¹³C (C-COOH) | 165 - 170 | s | - |
| ¹³C (C-F) | 158 - 162 | d | ¹JCF ≈ 250-260 |
| ¹³C (C-SO₂Cl) | 140 - 145 | s | - |
| ¹³C (C-Br) | 118 - 122 | s | - |
| ¹³C (CH) | 130 - 135 | d | - |
| ¹³C (CH) | 125 - 130 | d | - |
| ¹⁹F | -110 to -120 | s | - |
Application of NMR for Purity Assessment and Reaction Monitoring
NMR spectroscopy is a quantitative technique, making it highly valuable for assessing the purity of this compound and for monitoring its synthesis. nih.gov
Purity Assessment: By integrating the signals in the ¹H NMR spectrum, the relative amounts of the target compound and any proton-containing impurities can be determined. nih.gov The presence of sharp, well-defined peaks is indicative of a pure sample. The potential for overlapping signals from impurities can be investigated using 2D NMR techniques. nih.gov
Reaction Monitoring: The synthesis of this compound can be monitored in real-time using in-situ NMR. magritek.com For example, during the sulfonation of a precursor, the disappearance of reactant signals and the appearance of product signals can be tracked over time to determine reaction kinetics and endpoint. researchgate.net This allows for precise control over reaction conditions to maximize yield and minimize by-product formation. magritek.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₃BrClFO₄S), the calculated exact mass would be a key piece of identifying information. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₇H₃⁷⁹Br³⁵ClFO₄S | [M] | 315.8615 |
| C₇H₃⁸¹Br³⁵ClFO₄S | [M+2] | 317.8594 |
| C₇H₃⁷⁹Br³⁷ClFO₄S | [M+2] | 317.8585 |
| C₇H₃⁸¹Br³⁷ClFO₄S | [M+4] | 319.8565 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected:
Loss of the chlorosulfonyl group: Cleavage of the C-S bond could lead to the loss of a ·SO₂Cl radical.
Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.
Loss of halogens: Fragmentation involving the cleavage of the C-Br and C-Cl bonds would also be anticipated. The elimination of SO₂ from aromatic sulfonamides via rearrangement is a known fragmentation pathway. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation of this compound (Note: This data is hypothetical and for illustrative purposes.)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M-Cl]⁺ | C₇H₃BrFO₄S⁺ | 280.9 |
| [M-SO₂Cl]⁺ | C₇H₃BrFO₂⁺ | 217.9 |
| [M-COOH]⁺ | C₆H₃BrClFOS⁺ | 271.9 |
| [M-Br]⁺ | C₇H₃ClFO₄S⁺ | 236.9 |
Coupled Techniques (e.g., LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This is particularly useful for the analysis of complex mixtures, such as those encountered during reaction monitoring or impurity profiling of this compound. nih.govresearchgate.net
Reaction Monitoring: LC-MS can be used to separate the starting materials, intermediates, products, and by-products of a reaction mixture. The mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification over the course of the reaction.
Impurity Profiling: For quality control, LC-MS is invaluable for detecting and identifying trace impurities in the final product. The high sensitivity of modern mass spectrometers allows for the detection of impurities at very low levels. The fragmentation patterns of these impurities can help in their structural elucidation. The analysis of halogenated benzoic acids in complex matrices has been successfully demonstrated using LC-MS methodologies. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive evidence for the presence of its key functional groups and offer insights into its conformational preferences.
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent functional groups. The assignment of these bands is based on established group frequency correlations from studies on benzoic acid and its substituted derivatives. docbrown.infoliverpool.ac.ukresearchgate.net
The most prominent bands are associated with the carboxylic acid moiety. A very broad absorption band is expected in the IR spectrum, typically between 3300 and 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally found in the range of 1750 to 1680 cm⁻¹ for aryl carboxylic acids. docbrown.infoamazonaws.comnih.gov The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.netacs.org
The sulfonyl chloride group (-SO₂Cl) also presents characteristic vibrational modes. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong bands in the regions of 1375-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S-Cl stretching vibration is typically observed at lower frequencies.
Vibrations associated with the substituted benzene ring include C=C in-plane stretching bands, which generally appear in the 1650-1400 cm⁻¹ region. amazonaws.com The specific substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range, which can be diagnostic of the arrangement of substituents. amazonaws.com Furthermore, the carbon-halogen bonds have characteristic stretching frequencies. The C-F stretch is typically found in the 1100-1000 cm⁻¹ range, while the C-Br stretch appears at a much lower frequency, usually between 600 and 500 cm⁻¹.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | docbrown.info |
| Carboxylic Acid | C=O stretch | 1750 - 1680 | docbrown.infoamazonaws.comnih.gov |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | docbrown.info |
| Sulfonyl Chloride | S=O asymmetric stretch | 1400 - 1375 | N/A |
| Sulfonyl Chloride | S=O symmetric stretch | 1200 - 1170 | N/A |
| Aromatic Ring | C=C stretch | 1650 - 1400 | amazonaws.com |
| Aromatic Ring | C-H out-of-plane bend | 900 - 650 | amazonaws.com |
| Carbon-Halogen | C-F stretch | 1100 - 1000 | N/A |
| Carbon-Halogen | C-Br stretch | 600 - 500 | N/A |
Note: The data in this table is based on typical frequency ranges for the specified functional groups and may vary for the specific molecule.
Vibrational spectroscopy can also be employed to investigate the conformational isomers of molecules. For this compound, rotational isomerism can occur due to the rotation of the carboxylic acid and chlorosulfonyl groups around their respective single bonds to the benzene ring. These different spatial arrangements, or conformers, can give rise to distinct vibrational frequencies.
In substituted benzoic acids, the orientation of the carboxylic acid group relative to the plane of the benzene ring can be influenced by intramolecular interactions, such as hydrogen bonding with adjacent substituents, and by steric hindrance. While specific conformational studies on this compound using vibrational spectroscopy are not available in the literature, studies on related ortho-substituted benzoic acids have shown that it is possible to distinguish between different conformers by analyzing subtle shifts in the C=O and O-H vibrational bands. researchgate.netasianjournalofphysics.com The presence of the bulky sulfonyl chloride and the electronegative fluorine atom adjacent to the carboxylic acid group likely restricts the rotational freedom, favoring a specific conformation in the ground state. A detailed analysis of the spectra, potentially aided by theoretical calculations, could provide insights into the preferred molecular geometry. researchgate.netnih.gov
X-ray Crystallography
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield its exact solid-state structure. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal.
Although the specific crystal structure of this compound has not been reported in publicly accessible databases, data from closely related compounds, such as other halogenated benzoic acids, provide a model for the expected structural features. rsc.org The analysis would confirm the substitution pattern on the benzene ring and reveal the precise bond lengths and angles of the carboxylic acid and sulfonyl chloride groups. It would also determine the torsional angles, defining the orientation of these groups relative to the aromatic ring.
The table below illustrates the type of structural parameters that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Description | Expected Value/Information |
| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). | To be determined. |
| Space Group | The symmetry group of the crystal. | To be determined. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined. |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-O, S=O, S-Cl, C-F, C-Br). | Provides insight into bond order and electronic effects. |
| Bond Angles | The angles between adjacent bonds (e.g., O-C=O, C-S-Cl). | Defines the local geometry of the functional groups. |
| Torsional Angles | The dihedral angles defining the conformation of the molecule. | Reveals the orientation of the -COOH and -SO₂Cl groups. |
The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.orgsemanticscholar.org For this compound, a variety of such interactions are anticipated to direct its crystal architecture. The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Like most carboxylic acids, it is expected to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. rsc.orgacs.org
Halogen Bonding: The bromine atom, and to a lesser extent the chlorine atom, can act as halogen bond donors, interacting with electronegative atoms (like oxygen) on neighboring molecules.
Dipole-Dipole Interactions: The highly polar sulfonyl chloride and carboxylic acid groups will induce significant dipole moments, leading to electrostatic interactions that influence molecular alignment.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
A detailed crystallographic analysis would allow for the precise measurement of the geometries and distances of these intermolecular contacts, providing a comprehensive understanding of the supramolecular assembly of this compound in the solid state. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid.
Investigation of Electronic Structure and Charge Distribution
DFT calculations are instrumental in elucidating the electronic landscape of a molecule. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which a host of electronic properties can be derived. For this compound, the electronic structure is heavily influenced by the presence of multiple electron-withdrawing groups (EWG) on the benzene (B151609) ring: the bromo, chlorosulfonyl, and fluoro substituents, as well as the carboxylic acid group.
These EWGs significantly modulate the charge distribution across the molecule. The high electronegativity of the fluorine, oxygen, and chlorine atoms leads to a considerable polarization of the covalent bonds they form. DFT calculations, through population analysis methods like Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges. It is expected that the sulfur atom in the chlorosulfonyl group and the carbon atom of the carboxyl group would bear significant positive charges, making them electrophilic centers. Conversely, the oxygen, fluorine, and chlorine atoms would carry negative charges. The aromatic ring itself would be rendered electron-deficient due to the cumulative inductive and resonance effects of the substituents.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of the electronic structure, defining the molecule's frontier molecular orbitals. For this compound, the HOMO is likely to be localized on the benzene ring, albeit with a low energy level due to the EWGs. The LUMO is expected to be distributed over the sulfonyl and carboxyl groups, indicating these are the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Prediction of Reaction Pathways and Transition States
A significant application of DFT is the mapping of potential energy surfaces to predict the most favorable pathways for chemical reactions. By locating transition states—the saddle points on the potential energy surface—and calculating their energies, one can determine the activation energy barriers for proposed reaction mechanisms.
For this compound, several reaction types can be computationally investigated. A prominent one is the nucleophilic substitution at the sulfonyl chloride group (-SO2Cl). This functional group is known to react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively. DFT calculations can be employed to model the reaction pathway, which is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. mdpi.com The calculations would likely show a transition state where the nucleophile is partially bonded to the sulfur atom and the chloride ion is a partially broken bond.
Another reactive site is the carboxylic acid group, which can undergo esterification or amidation reactions. DFT can be used to model the acid-catalyzed mechanisms for these transformations, identifying the key intermediates and transition states, and thereby predicting the reaction kinetics. The strong electron-withdrawing nature of the other substituents is predicted to increase the acidity of the carboxylic proton, a property that can be quantified through DFT calculations of the deprotonation energy. mdpi.comnih.gov
Conformational Analysis and Energy Minima
The presence of rotatable single bonds in this compound—specifically the C-S bond of the chlorosulfonyl group and the C-C bond of the carboxylic acid group—gives rise to different spatial arrangements, or conformations. DFT is a powerful tool for exploring the conformational landscape of a molecule to identify the most stable structures, known as energy minima.
A conformational analysis would typically involve systematically rotating the dihedral angles associated with these bonds and calculating the energy at each step. For the carboxylic acid group, there is a possibility of forming an intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom, which could stabilize a particular conformation. mdpi.com Similarly, steric and electronic interactions between the bulky chlorosulfonyl group and the adjacent bromo and carboxylic acid groups will significantly influence its preferred orientation. The results of such an analysis would provide the relative energies of different conformers and the energy barriers for interconversion between them.
Molecular Dynamics (MD) Simulations
While DFT provides a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time, typically in a condensed phase like a solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Exploration of Conformational Landscapes in Solution
In a solvent, the conformational preferences of a molecule can differ significantly from the gas phase due to interactions with the surrounding solvent molecules. MD simulations are ideally suited to explore these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO), one can observe its dynamic conformational behavior.
The simulation would reveal the probability of finding the molecule in different conformational states, providing a solvent-phase free energy landscape. For instance, in a polar protic solvent, the formation of intermolecular hydrogen bonds with the solvent could compete with and potentially disrupt the intramolecular hydrogen bond between the carboxylic acid and the fluorine atom. The solvent can also influence the rotational barriers around the C-S and C-C bonds. The insights gained from MD simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment. ucl.ac.ukacs.org
Study of Solvent Effects on Reactivity
Solvent plays a critical role in chemical reactions, often influencing reaction rates and even altering reaction mechanisms. MD simulations, particularly when combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can provide a detailed picture of solvent effects on reactivity.
For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, MD simulations can elucidate the role of the solvent at a molecular level. The simulations can show how solvent molecules arrange themselves around the reactants and the transition state, and how this "solvation shell" stabilizes or destabilizes them. For example, in the SN2 reaction at the sulfonyl chloride, a polar solvent would be expected to stabilize the charge separation in the transition state, thereby lowering the activation energy and accelerating the reaction. MD simulations can quantify these effects and provide a more accurate prediction of reaction rates in solution compared to gas-phase DFT calculations alone. whiterose.ac.ukresearchgate.net
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. beilstein-journals.orgnih.gov For a molecule like this compound, which possesses multiple reactive sites, QSRR studies are particularly valuable for predicting its behavior in chemical reactions.
QSRR models for this compound would aim to build a mathematical relationship between its structural or quantum-chemical descriptors and experimentally observed reactivity. The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles (e.g., amines to form sulfonamides), and the carboxylic acid group.
A typical QSRR study involves calculating a variety of molecular descriptors. These can be classified as electronic, steric, or thermodynamic. For instance, the Hammett constants (σ) for the bromine and fluorine substituents can quantify their electron-withdrawing effects on the reactivity of the aromatic ring and its functional groups. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide more nuanced descriptors. These include the partial atomic charge on the sulfonyl sulfur atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential mapped onto the molecule's surface. nih.gov A lower LUMO energy generally indicates higher electrophilicity and thus greater reactivity toward nucleophiles.
For example, the rate of reaction of this compound with a series of substituted anilines could be experimentally measured. A QSRR model could then be developed to correlate these reaction rates with calculated descriptors. Studies on related aromatic sulfonyl chlorides have successfully used the extended Grunwald-Winstein equation to correlate solvolysis rates with solvent nucleophilicity and ionizing power, demonstrating the feasibility of such models. mdpi.com
A hypothetical QSRR model might take the form:
log(k) = c₀ + c₁(ESPS) + c₂(ELUMO) + c₃(σBr)
where k is the reaction rate constant, ESPS is the electrostatic potential on the sulfur atom, ELUMO is the LUMO energy, σBr is the Hammett constant for the bromine substituent, and c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis. dergipark.org.tr
| Analog Compound | Electrostatic Potential on Sulfur (a.u.) | LUMO Energy (eV) | Experimental Rate Constant (log(k)) |
|---|---|---|---|
| Analog 1 (Less Electron Withdrawing) | +0.45 | -1.8 | -3.5 |
| This compound | +0.52 | -2.2 | -2.8 |
| Analog 2 (More Electron Withdrawing) | +0.58 | -2.5 | -2.1 |
Machine learning (ML) offers a more sophisticated approach to predicting chemical properties and reaction outcomes, capable of handling complex, non-linear relationships within large datasets. acs.orgnih.gov For this compound, ML models could be trained to predict the yield of a reaction, the optimal reaction conditions, or even its synthetic accessibility. beilstein-journals.orgdiffer.nltue.nl
Common ML algorithms used in chemistry include Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). researchgate.netresearchgate.net The process involves representing the molecule and reaction components with numerical descriptors, which serve as input features for the model. These features can range from simple physicochemical properties to complex molecular fingerprints (e.g., MACCS keys) or DFT-computed parameters. differ.nlresearchgate.net
For instance, a model could be developed to predict the yield of the sulfonamide-forming reaction between various aromatic sulfonyl chlorides (including the title compound) and a library of amines. tue.nl The input features for such a model would describe the sulfonyl chloride, the amine, the catalyst, the solvent, and the temperature. The model would be trained on a large dataset of known reactions and their experimentally determined yields. Once trained, it could predict the expected yield for a new, untested combination of reactants and conditions. researchgate.net
Research in this area has shown that RF models, for example, can provide significantly improved predictive performance over traditional linear regression for reaction yields. tue.nl These models can also help identify the most influential features affecting the outcome, providing valuable mechanistic insights. acs.org
| Reactant 1 Descriptors (Sulfonyl Chloride) | Reactant 2 Descriptors (Amine) | Condition Descriptors (Solvent, Temp.) | Predicted Output (Yield %) |
|---|---|---|---|
| [Descriptor Set A for C₇H₃BrClFO₄S] | [Descriptor Set X for Aniline] | [Descriptor Set for Acetonitrile, 25°C] | 85% |
| [Descriptor Set A for C₇H₃BrClFO₄S] | [Descriptor Set Y for tert-Butylamine] | [Descriptor Set for Acetonitrile, 25°C] | 62% |
| [Descriptor Set B for Benzenesulfonyl chloride] | [Descriptor Set X for Aniline] | [Descriptor Set for Acetonitrile, 25°C] | 91% |
Bonding Analysis (e.g., NBO, QTAIM)
To gain a deeper understanding of the electronic structure and bonding within this compound, advanced computational methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges that align with Lewis structures. wikipedia.orguni-muenchen.de For this compound, NBO analysis would provide quantitative details on:
Bond Polarization: The C-F, C-Br, and S-Cl bonds are highly polarized due to the large differences in electronegativity. NBO analysis quantifies this by expressing the bonding orbital as a linear combination of hybrid orbitals on the two atoms, with the coefficients indicating the contribution of each atom. For the S-Cl bond, the coefficient would be significantly larger for the more electronegative chlorine atom.
Natural Atomic Charges: This method provides a stable and reliable calculation of the partial charge on each atom. It would confirm the highly positive charge on the sulfur atom, making it a strong electrophilic center, and the negative charges on the oxygen, fluorine, and chlorine atoms.
Quantum Theory of Atoms in Molecules (QTAIM) QTAIM, developed by Richard Bader, defines chemical bonds and atomic structures based solely on the topology of the calculated electron density (ρ). wikipedia.orgamercrystalassn.org This method does not rely on orbital-based models and provides a rigorous physical basis for chemical concepts. uni-rostock.de A key element of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. researchgate.net
An analysis of this compound using QTAIM would reveal:
Nature of Chemical Bonds: The properties of the electron density at the BCP characterize the type of interaction. For the covalent C-C and C-S bonds, one would expect a significant electron density (ρBCP) and a negative value for the Laplacian of the electron density (∇²ρBCP), indicating a shared-shell interaction where charge is concentrated in the bonding region. uni-muenchen.de
Ionic vs. Covalent Character: For the more polar C-F, C-Br, and S-Cl bonds, the ∇²ρBCP value is expected to be positive. researchgate.net This signifies a closed-shell interaction, characteristic of ionic bonds or strong polar covalent bonds, where electron density is depleted at the BCP and concentrated in the basins of the individual atoms.
Non-Covalent Interactions: QTAIM is also highly effective at identifying weaker non-covalent interactions. It could be used to investigate potential intramolecular halogen bonds (e.g., between the bromine and an oxygen of the sulfonyl group) or hydrogen bonds involving the carboxylic acid proton. nih.gov The presence of a bond path and a BCP between two such atoms would provide evidence for a stabilizing interaction. researchgate.net
Research Applications As a Synthetic Building Block and Intermediate
Intermediate in Medicinal Chemistry Research
In the realm of drug discovery and development, this compound is a key starting material for creating novel therapeutic agents. Its utility stems from its capacity to generate diverse molecular structures with potential biological activity.
The chlorosulfonyl moiety of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid is highly reactive toward amines, facilitating the straightforward synthesis of sulfonamides. vulcanchem.com This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established bioisostere for amides, which are common in biologically active molecules. Sulfonamides are crucial pharmacophores found in a wide range of FDA-approved drugs, including antivirals, anticancer agents, and anti-inflammatory treatments. nih.govopenaccesspub.org The ability to readily form these linkages makes the title compound an important tool for generating libraries of diverse sulfonamide derivatives for drug screening programs. vulcanchem.comnih.gov
The core structure of this compound serves as a versatile scaffold for constructing new therapeutic agents. By modifying its functional groups, researchers can design and synthesize molecules that target specific biological entities like enzymes or receptors. For instance, derivatives of the related 5-bromo-2-fluorobenzoic acid have been utilized to synthesize inhibitors of Replication Protein A (RPA), a target in cancer therapy. vulcanchem.combiosynth.com Similarly, related brominated benzoic acids are key intermediates in the synthesis of SGLT-2 inhibitors, a class of antidiabetic drugs. google.comgoogle.com The unique combination of substituents on the title compound offers a framework for developing potent and selective enzyme inhibitors or receptor ligands for various diseases. glindiachemicals.com
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex, drug-like molecules at a late step in their synthesis to fine-tune their properties. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for LSF. nih.govresearchgate.netiaea.org This allows for the efficient coupling of the 5-bromo-3-sulfonyl-2-fluorobenzoic acid motif onto advanced intermediates or existing drug molecules. nih.govacs.org This approach expands the accessible chemical space and accelerates the generation of new analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. nih.gov
Precursor in Agrochemical Research
The structural motifs present in this compound are also highly relevant in the development of new agrochemicals.
Halogenated benzoic acids and sulfonamides are classes of compounds known to exhibit agrochemical activity. glindiachemicals.com Benzoic acid derivatives are used as herbicides, while sulfonamide-containing structures are found in a variety of pesticides. google.comgoogle.com The sulfonylurea class of herbicides, for example, acts by inhibiting essential enzymes in plants. researchgate.net The title compound provides a synthetic entry point to new molecules combining these key pharmacophores—the halogenated benzoic acid and the sulfonyl group—making it a valuable precursor for the discovery of novel herbicides, insecticides, or fungicides. glindiachemicals.comnih.gov
Material Science Applications
Beyond life sciences, the unique electronic and structural properties of this compound and its derivatives make them of interest in the field of material science. The presence of fluorine and bromine atoms, along with the aromatic system, can impart specific optical or electronic characteristics to larger molecules or polymers. Chemical suppliers categorize this compound and its isomers as building blocks for materials science, including for the synthesis of organic light-emitting diode (OLED) materials, organic pigments, and specialized polymers. bldpharm.comlab-chemicals.com Related halogenated benzoic acids are used in the synthesis of functional materials such as dyes, liquid crystals, and polymers for electronic applications. glindiachemicals.com
Monomer in Polymer Synthesis (e.g., for Membranes or Functional Materials)
While specific studies detailing the use of this compound as a monomer are not extensively documented, its structure is highly analogous to monomers used in the synthesis of high-performance polymers, particularly for proton exchange membranes (PEMs) in fuel cells. The development of sulfonated poly(arylene ether)s and related polymers often involves the use of monomers containing sulfonic acid groups, or precursors that can be sulfonated after polymerization.
The chlorosulfonyl (-SO₂Cl) group on the molecule can be readily hydrolyzed to a sulfonic acid (-SO₃H) group, which is essential for imparting proton conductivity to polymer membranes. Alternatively, the chlorosulfonyl group can undergo nucleophilic substitution reactions to form the polymer backbone. Researchers have synthesized a variety of sulfonated poly(arylene ether)s through nucleophilic aromatic substitution polycondensation, using monomers that introduce sulfonic acid groups into the polymer structure. bwise.krnih.govrsc.orgrsc.org The objective in this field is often to create membranes with high proton conductivity, good thermal and oxidative stability, and low water uptake. researchgate.net
The presence of fluorine and bromine atoms in this compound could offer additional advantages to the resulting polymers, such as enhanced thermal stability and modified solubility characteristics, which are critical for membrane processing and durability. The general approach for synthesizing such polymers is outlined below:
| Polymer Synthesis Step | Description | Relevance of this compound |
| Polycondensation | Nucleophilic aromatic substitution reaction between a di-halo monomer and a bisphenol monomer in the presence of a base. | The fluorine atom activates the aromatic ring for nucleophilic substitution, making the compound a potential candidate as a di-halo monomer (assuming derivatization of the acid/sulfonyl chloride groups) or as a monomer providing the sulfonic acid functionality. |
| Post-sulfonation | Introduction of sulfonic acid groups onto the polymer backbone after polymerization. | Not directly applicable, as the compound is pre-sulfonated (via the chlorosulfonyl group). This offers an advantage by allowing for better control over the degree and position of sulfonation. rsc.org |
Precursor for Functional Dyes and Pigments
The structural motifs within this compound are relevant to the synthesis of functional dyes and pigments. The aromatic core can be chemically modified to create a chromophore, the part of the molecule responsible for its color. The highly reactive chlorosulfonyl group is a key feature in many reactive dyes.
Reactive dyes form a covalent bond with the substrate they are applied to, such as cellulose (B213188) fibers in cotton. The chlorosulfonyl group can react with nucleophilic groups (like hydroxyl groups on cellulose) under appropriate conditions to form a stable sulfonamide or sulfonate ester linkage. This covalent bonding results in excellent wash fastness.
Although direct synthesis of dyes from this specific benzoic acid derivative is not prominently reported, its potential lies in its ability to act as a scaffold. The bromo group can be substituted or used in coupling reactions (e.g., Suzuki or Heck coupling) to extend the conjugated system of the molecule, which is a common strategy for tuning the color and properties of a dye.
Catalyst or Ligand Precursor Research
The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. The functional groups on this compound provide anchor points for creating more complex molecules with potential applications in catalysis.
Derivatization to Form Novel Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. The synthesis of effective organocatalysts often involves the incorporation of specific functional groups onto a rigid scaffold. This compound serves as a potential starting material for such catalysts.
A primary route for derivatization is through the chlorosulfonyl group. Reaction with chiral amines or amino alcohols can yield a library of chiral sulfonamides. These sulfonamides can act as hydrogen bond donors or Lewis bases, key functionalities in many organocatalytic transformations.
| Functional Group | Potential Derivatization Reaction | Resulting Organocatalyst Feature |
| Chlorosulfonyl (-SO₂Cl) | Reaction with a chiral amine (R-NH₂) | Chiral sulfonamide (-SO₂NHR) |
| Carboxylic Acid (-COOH) | Amide coupling with a chiral auxiliary | Chiral amide (-CONHR*) |
| Bromo (-Br) | Suzuki coupling with a boronic acid containing a catalytic moiety | Integration into a larger catalytic framework |
Ligand Synthesis for Transition Metal Catalysis
Ligands play a crucial role in transition metal catalysis by modulating the metal center's steric and electronic properties, thereby controlling the catalyst's activity and selectivity. While there is a vast array of ligand types, the structure of this compound allows for its potential development into various ligand classes. rutgers.edu
For instance, the molecule could be converted into phosphine (B1218219) ligands. The bromo group could be transformed via lithium-halogen exchange followed by reaction with a chlorophosphine. The carboxylic acid or chlorosulfonyl groups could also be modified to introduce coordinating atoms like nitrogen or oxygen, potentially leading to bidentate or pincer-type ligands. These tailored ligands are essential for a broad range of catalytic reactions, including cross-coupling, amination, and C-H activation. rutgers.edu The synthesis of such ligands is a modular process, allowing for systematic variation of the ligand's properties. rutgers.edu
Green Chemistry Principles and Sustainable Synthesis
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Traditional multi-step syntheses, particularly those involving aromatic substitutions, often exhibit poor atom economy due to the formation of stoichiometric byproducts.
A plausible synthetic route to 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid starts with 2-fluorobenzoic acid, followed by electrophilic bromination and then chlorosulfonation.
Bromination: The bromination of 2-fluorobenzoic acid to form 5-bromo-2-fluorobenzoic acid typically uses bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS) in an acid medium. In either case, a significant portion of the reagent mass is not incorporated into the product. For example, when using Br₂, the reaction produces hydrogen bromide (HBr) as a byproduct.
Chlorosulfonation: The subsequent chlorosulfonation of 5-bromo-2-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) introduces the -SO₂Cl group but generates hydrogen chloride (HCl) as a byproduct. tandfonline.com Furthermore, the reaction often requires a large excess of chlorosulfonic acid to drive the reaction to completion, with the excess acid being quenched during workup, generating substantial waste. mdpi.com
Table 1: Illustrative Atom Economy for Key Synthetic Steps
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Bromination | 2-Fluorobenzoic Acid + Br₂ | 5-Bromo-2-fluorobenzoic acid | HBr | 73.0% |
| Chlorosulfonation | 5-Bromo-2-fluorobenzoic acid + ClSO₃H | This compound | HCl | 89.5% |
Note: The calculation assumes stoichiometric reaction conditions. In practice, excess reagents would further lower the effective atom economy.
Solvent Selection and Replacement Strategies (e.g., Aqueous Media, Green Solvents)
Solvent choice has a profound impact on the environmental footprint of a chemical process. Many classical organic syntheses rely on volatile, toxic, and non-renewable organic solvents. In the context of synthesizing this compound, reactions like chlorosulfonation are often performed using the sulfonating agent itself as the solvent or in halogenated solvents. researchgate.net
Green chemistry promotes the reduction or replacement of such hazardous solvents with more benign alternatives.
Aqueous Media: While the reactants for this specific synthesis are not readily soluble in water, certain synthetic steps could be adapted. For instance, processes involving the generation of sulfonyl chlorides from diazonium salts can be performed in aqueous acidic conditions. acs.org This approach could be a potential alternative route starting from an appropriately substituted aniline (B41778) precursor.
Green Solvents: Research into greener sulfonation has explored various media. Ionic liquids, such as 1,3-disulfonic acid imidazolium chloride, have been used as both catalyst and solvent for sulfonation reactions in aqueous media. mdpi.com Supercritical fluids like carbon dioxide present another alternative, although their application to complex, multi-step syntheses remains a significant challenge.
Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions has proven effective for some sulfonation reactions, offering dramatic reductions in reaction times and eliminating the need for a solvent. ajgreenchem.com
Table 2: Comparison of Solvent Strategies
| Strategy | Traditional Approach | Green Alternative | Potential Advantages of Alternative |
|---|---|---|---|
| Bromination | Concentrated H₂SO₄, Acetic Acid | Solvent-free (microwave), Ionic Liquids | Reduced waste, faster reaction, potential for catalyst recycling. |
| Chlorosulfonation | Excess ClSO₃H, Dichloromethane | Ionic Liquids, phase-transfer catalysis | Reduced toxicity, improved safety, lower volatility. |
Catalyst Development for Enhanced Efficiency and Reduced Environmental Impact
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption while minimizing waste. researchgate.net The synthesis of this compound can benefit significantly from advanced catalytic methods.
Traditional sulfonation uses stoichiometric amounts of strong acids, leading to large volumes of acidic waste. ajgreenchem.com Modern approaches focus on catalytic systems that are more efficient and reusable.
Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), have been developed as reusable and green catalysts for the sulfonation of aromatic compounds. ajgreenchem.comresearchgate.net These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. It enables the synthesis of arenesulfonyl chlorides from anilines under mild conditions (room temperature) with low catalyst loading. nih.gov This method involves the in situ preparation of arenediazonium salts and tolerates a wide variety of functional groups, representing a potentially milder and more efficient route to the target compound or its key intermediates. nih.gov
The development of catalysts that can selectively direct bromination and chlorosulfonation to the desired positions on the 2-fluorobenzoic acid scaffold is crucial for minimizing the formation of isomeric impurities, which are a major source of waste and increase purification costs.
Process Intensification and Continuous Flow Chemistry Approaches
Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of hazardous intermediates like aryl sulfonyl chlorides. mdpi.com Chlorosulfonation reactions are typically highly exothermic and involve corrosive reagents, making their management on a large scale in traditional batch reactors challenging. rsc.org
Continuous flow systems offer a solution by performing the reaction in small-volume, temperature-controlled reactors. This approach provides several key benefits:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaway or accidental release. rsc.org
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and efficient control of the reaction temperature, which is critical for managing highly exothermic sulfonation processes.
Increased Efficiency and Yield: Superior control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, better selectivity, and reduced byproduct formation. mdpi.com
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactors.
Renewable Feedstock Integration for Precursors
A long-term goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. nih.gov The core aromatic structure of this compound is the benzoic acid ring, which is traditionally derived from toluene, a petroleum product.
Research into biochemical routes is paving the way for the production of aromatic platform chemicals from renewable resources like biomass.
Microbial Synthesis: Engineered microorganisms can convert simple sugars (from glucose or glycerol) or amino acids into aromatic compounds. nih.gov For example, multi-enzyme cascades in Escherichia coli have been developed to synthesize 4-hydroxybenzoic acid and benzoic acid from bio-based L-tyrosine and L-phenylalanine, respectively. researchgate.net
Challenges and Outlook: While the synthesis of the basic benzoic acid scaffold from renewable feedstocks is becoming feasible, the subsequent functionalization steps—specifically, the introduction of fluorine, bromine, and a chlorosulfonyl group at precise locations—present a formidable challenge for biocatalysis. Current technology still relies on traditional chemical methods for these transformations. Therefore, a hybrid approach, where the core aromatic ring is produced via fermentation and then functionalized chemically, represents the most plausible near-term strategy for integrating renewable feedstocks into the synthesis of complex molecules like this compound. nih.gov
The integration of renewable feedstocks remains a forward-looking objective that requires significant advances in both synthetic biology and chemocatalysis to become a practical reality for highly functionalized specialty chemicals.
Future Research Directions and Unexplored Reactivity
Exploration of New Reaction Pathways for the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile, traditionally used for the synthesis of sulfonamides and sulfonate esters. However, its potential extends far beyond these classic transformations. Future research can focus on harnessing this group for novel bond-forming reactions. Sulfonyl chlorides are valuable precursors in a variety of organic reactions, serving as sources for sulfenes, sulfonyl radicals, and even aryl groups. magtech.com.cn
Emerging strategies in catalysis could unlock new pathways. For instance, visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has been demonstrated, suggesting that the chlorosulfonyl group could participate in photoredox catalytic cycles. acs.org The development of methods for the late-stage conversion of sulfonamides back into sulfonyl chlorides using reagents like Pyry-BF₄ opens up iterative synthetic strategies where the sulfonamide acts as a stable intermediate. nih.gov Applying such a transformation to a derivative of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid could enable diversification at advanced stages of a synthetic sequence.
Further exploration could involve radical-based reactions. The S-Cl bond can undergo homolytic cleavage under thermal or photochemical conditions to generate sulfonyl radicals, which can participate in additions to unsaturated systems or C-H functionalization reactions. magtech.com.cn Investigating these pathways for the target molecule could lead to the development of new methods for synthesizing complex organosulfur compounds.
| Potential Reaction Type | Reagents/Catalysts | Potential Product Class |
| Reductive Coupling | Transition Metal Catalysts (e.g., Ni, Pd) | Sulfones, Sulfides |
| Radical Addition to Alkenes | Photochemical or Thermal Initiation | Alkyl-Aryl Sulfonates |
| Conversion to Sulfonyl Fluoride (B91410) | Nucleophilic Fluoride Source (e.g., KHF₂) | Aryl Sulfonyl Fluorides |
| Deoxygenative Chlorination | Phosphine-based Reagents | Aryl Sulfenyl Chlorides |
Development of Asymmetric Synthesis Methodologies
While this compound is itself achiral, it serves as an excellent starting point for the synthesis of chiral molecules. Future research should focus on developing asymmetric transformations that leverage its distinct functional groups.
One promising avenue is the development of catalytic asymmetric methods to derivatize the carboxylic acid or the aromatic ring. For instance, enantioselective reduction of the carboxylic acid to a chiral alcohol, followed by further transformation, could be explored. More advanced would be the atroposelective synthesis of biaryl compounds using the bromine atom as a handle for cross-coupling reactions, where the bulky sulfonyl group could induce axial chirality.
Chemoenzymatic approaches also hold significant promise. Enzymes could be used for the stereoselective modification of the molecule or its derivatives. For example, a hydrolase could perform a kinetic resolution of a racemic ester derivative, or an oxidoreductase could introduce a chiral center via asymmetric reduction. Such chemoenzymatic routes are increasingly used for the synthesis of complex, optically pure heterocycles from simple achiral building blocks. nih.gov
Bio-inspired Synthetic Routes and Biocatalysis for Functionalization
Nature's synthetic machinery offers a powerful toolkit for the selective functionalization of complex molecules under mild conditions. nih.govacs.org Applying biocatalysis to this compound could provide efficient and environmentally benign routes to novel derivatives. Halogenating enzymes, for example, are of great interest for their ability to introduce halogen atoms with high specificity, a strategy used to modify bioactivity in drug discovery. nih.govacs.orgresearchgate.net While this molecule is already halogenated, enzymes could potentially modify the existing halogenation pattern or functionalize other positions on the ring.
Dioxygenase enzymes are known to catalyze the stereo- and regioselective oxidation of aromatic compounds, often yielding chiral cis-diol products that are valuable synthetic intermediates. researchgate.net Subjecting this compound to such enzymes could produce novel, highly functionalized, and enantiomerically pure building blocks. Furthermore, enzymes like ferulic acid decarboxylase (Fdc), in combination with carboxylic acid reductases, can be used in cascade reactions for the C-H functionalization of aromatic compounds via CO₂ fixation. springernature.comnih.govmanchester.ac.uk Engineering such enzymes to accept this highly substituted benzoic acid could open pathways to otherwise inaccessible derivatives.
| Enzyme Class | Potential Transformation | Product Type |
| Aromatic Dioxygenases | Dihydroxylation of the aromatic ring | Chiral cis-diols |
| Halogenases | Regioselective halogen exchange or addition | Differentially halogenated aromatics |
| Carboxylic Acid Reductases | Reduction of the carboxylic acid | Functionalized benzyl (B1604629) alcohols/aldehydes |
| Hydrolases | Enantioselective ester hydrolysis | Chiral acids and alcohols |
Integrated Computational and Experimental Approaches for Discovery
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery of new reactions and understanding mechanistic pathways. For a molecule as complex as this compound, computational modeling can provide invaluable insights into its reactivity.
Density Functional Theory (DFT) calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, to model reaction transition states, and to rationalize observed regioselectivity. For instance, computational studies can help elucidate the noncovalent interactions governed by the sulfonyl group, comparing the influence of a sulfonyl chloride versus a sulfonyl fluoride. nih.gov Such studies could guide the design of experiments, saving time and resources. This integrated approach has proven effective in polymer science for predicting polymerization processes based on the halogen atom at a reactive site. mdpi.com
Hirshfeld surface analysis, coupled with computational studies, can elucidate intermolecular interactions in the solid state, which is crucial for understanding crystal packing and predicting solid-state reactivity. nih.gov These tools can be used to explore how the different functional groups on this compound direct its assembly into supramolecular structures and how this might be exploited in crystal engineering or materials science.
Application in Emerging Fields of Chemical Research (e.g., Photochemistry, Electrochemistry)
The unique electronic properties of this compound make it a candidate for exploration in emerging fields like photochemistry and electrochemistry. These methods offer alternative activation strategies that can lead to unique reactivity not achievable through traditional thermal methods.
Aryl sulfonyl chlorides can be synthesized photocatalytically from arenediazonium salts, indicating the functional group's compatibility with photochemical conditions. nih.gov Conversely, the C-S bond in related aryl sulfonium (B1226848) salts can be cleaved under UV light to generate aryl radicals, which can then be used in C-H/C-H cross-coupling reactions. acs.orgnih.gov Investigating the photochemical behavior of the S-Cl and C-Br bonds in this compound could reveal novel pathways for arylation or sulfonation reactions.
Electrochemistry provides another avenue for generating reactive intermediates under controlled conditions. The electrochemical oxidation or reduction of the various functional groups on the molecule could lead to selective transformations. For example, electrochemical methods have been developed for the oxidative coupling of thiols and potassium fluoride to access sulfonyl fluorides, highlighting the potential for electro-synthesis in this area of chemistry. researchgate.net
Investigation of Solid-State Reactivity and Mechanochemistry
Solid-state chemistry and mechanochemistry represent green and efficient alternatives to traditional solution-phase synthesis, often providing access to different products or polymorphs. The reactivity of aromatic carboxylic acids in the solid state, particularly their reactions with gases like ammonia, is an established field. acs.org
Future research could explore the solid-state reactivity of this compound, for example, in co-crystals with other molecules. It has been shown that facile thermally activated aromatic nucleophilic substitution can occur in the solid state within cocrystals of appropriately functionalized aromatic acids. bgu.ac.il The formation of cocrystals could bring the reactive chlorosulfonyl group into close proximity with a nucleophile, enabling a solvent-free reaction.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another promising direction. This solvent-free technique has been successfully applied to the synthesis of sulfonyl fluorides from sulfonyl imidazoles and sulfonamides from aryl bromides. researchgate.netyoutube.comrsc.org Applying mechanochemical methods to reactions involving the chlorosulfonyl or carboxylic acid groups of this compound could lead to the development of highly efficient and sustainable synthetic processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid, and how can purity be optimized?
- Methodological Answer : A plausible route involves sequential functionalization of a benzoic acid scaffold. For example, bromination and fluorination can precede sulfonylation. Evidence from analogous compounds (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride ) suggests chlorosulfonation under controlled temperatures (0–5°C) using ClSO₃H in inert solvents like dichloromethane. Post-synthesis, purity (>95%) is achievable via recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Multi-modal characterization is critical:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine coupling in ¹⁹F NMR ).
- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases can assess purity .
Q. What storage conditions are optimal to prevent degradation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
